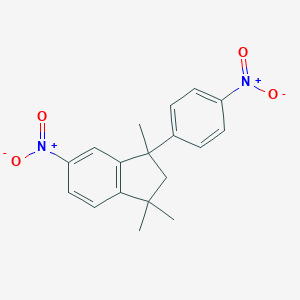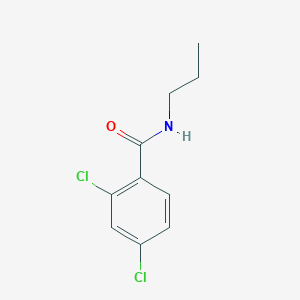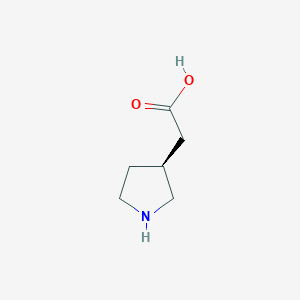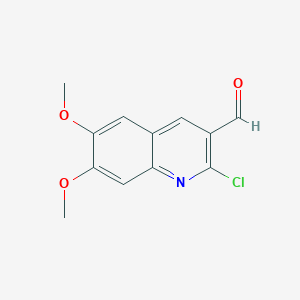
2-Chlor-6,7-Dimethoxychinolin-3-carbaldehyd
Übersicht
Beschreibung
“2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C12H10ClNO3 . It has a molecular weight of 251.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNO3/c1-16-10-4-7-3-8 (6-15)12 (13)14-9 (7)5-11 (10)17-2/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von Chinolin-Derivaten
2-Chlor-6,7-Dimethoxychinolin-3-carbaldehyd: ist eine Schlüsselvorstufe bei der Synthese von Chinolin-Derivaten. Diese Derivate sind aufgrund ihrer breiten Palette an biologischen Aktivitäten von Bedeutung. Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter Kondensation, Substitution und Addition, um eine Vielzahl von Chinolin-basierten Strukturen zu erhalten .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung zur Entwicklung neuer Medikamente eingesetzt. Ihre Derivate wurden auf ihr Potenzial als Antimalaria-, Antibakterien- und Antikrebsmittel untersucht. Die in der Verbindung vorhandenen Chlor- und Methoxygruppen machen sie zu einem vielseitigen Zwischenprodukt für die Synthese pharmakologisch aktiver Moleküle .
Materialwissenschaft
Die Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter. Ihre starre planare Struktur und die Fähigkeit, ausgedehnte π-konjugierte Systeme zu bilden, machen sie für den Einsatz in elektronischen Geräten geeignet .
Chemische Synthese
Diese Verbindung wird in der chemischen Synthese als Baustein für die Konstruktion komplexer Moleküle verwendet. Sie dient als Ausgangsmaterial für verschiedene organische Transformationen, die die Schaffung verschiedener molekularer Architekturen ermöglichen .
Chromatographie
In der analytischen Chemie, insbesondere in der Chromatographie, können Derivate von This compound aufgrund ihrer unterschiedlichen chemischen Eigenschaften als Standards oder Reagenzien verwendet werden, die bei der Trennung und Identifizierung komplexer Gemische helfen .
Grüne Chemie
Die Verbindung ist an Anwendungen in der grünen Chemie beteiligt, bei denen sie in Reaktionen verwendet wird, die darauf abzielen, die Verwendung und Erzeugung gefährlicher Stoffe zu reduzieren oder zu eliminieren. Die mikrowellenunterstützte Synthese ihrer Derivate stellt im Vergleich zu traditionellen Methoden einen umweltfreundlicheren Ansatz dar .
Heterocyclische Chemie
Als heterocyclische Verbindung wird sie im Bereich der heterocyclischen Chemie ausgiebig für die Synthese neuer Ringe und die Prüfung neuer synthetischer Methoden verwendet. Ihre Reaktivität ermöglicht die Erforschung neuartiger chemischer Wege .
Biologische Studien
Die Derivate dieser Verbindung werden biologischen Studien unterzogen, um ihre Wechselwirkung mit biologischen Zielstrukturen zu untersuchen. Dies kann zur Entdeckung neuer biologischer Wege und zur Entwicklung diagnostischer Werkzeuge führen .
Safety and Hazards
The compound is associated with some hazards, as indicated by the GHS07 pictogram . Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKLPYJNAHFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355964 | |
| Record name | 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68236-23-7 | |
| Record name | 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68236-23-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



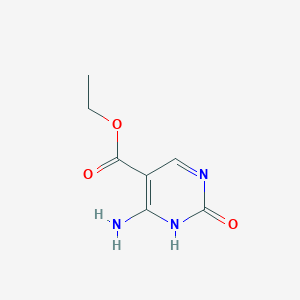

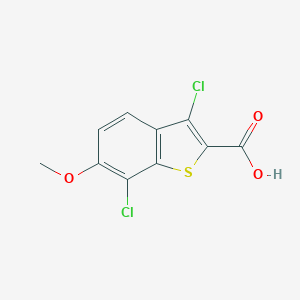
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)

![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)



